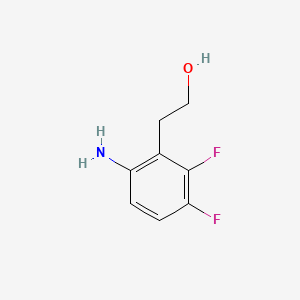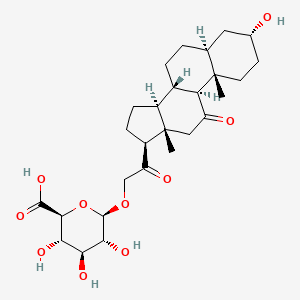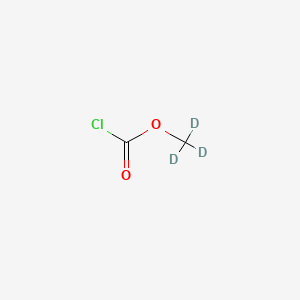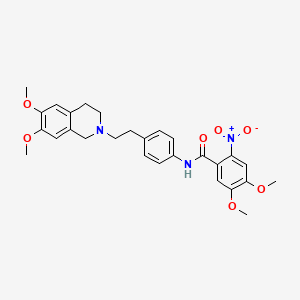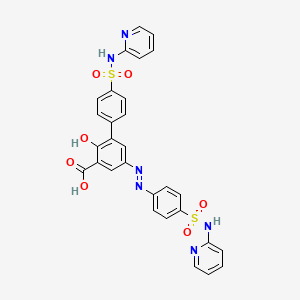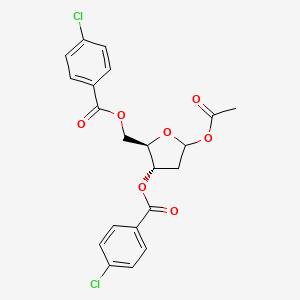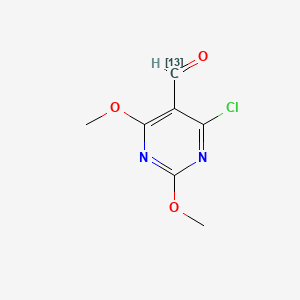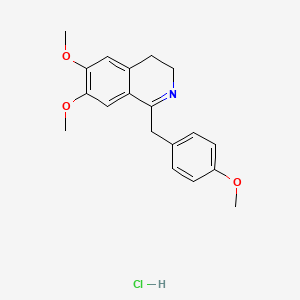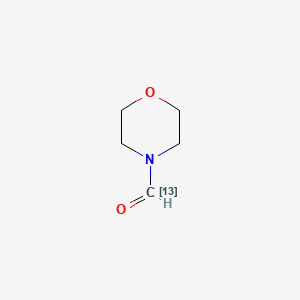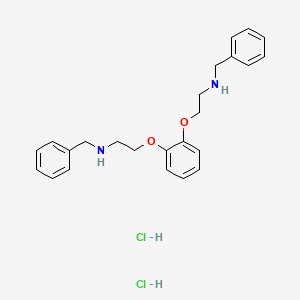
Bis(O-ethylbenzylamine) Catechol Dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(O-ethylbenzylamine) Catechol Dihydrochloride is a chemical compound with the molecular formula C24H30Cl2N2O2 . It is used in biochemical research .
Molecular Structure Analysis
The molecular weight of Bis(O-ethylbenzylamine) Catechol Dihydrochloride is 449.41 . The molecular formula is C24H30Cl2N2O2 .Physical And Chemical Properties Analysis
Bis(O-ethylbenzylamine) Catechol Dihydrochloride has a molecular weight of 449.41 . More detailed physical and chemical properties were not found in the web search results.Applications De Recherche Scientifique
1. Morphogen Electrochemically Triggered Self-Construction of Polymeric Films
Inspired by the adhesion mechanism of mussels, researchers have utilized catechol-based molecules, including bis(O-ethylbenzylamine) catechol dihydrochloride, for electrochemically triggered self-assembly of films. These films exhibit a unique spiky structure due to the use of bis-functionalized molecules and show potential for various surface coating applications (Maerten et al., 2015).
2. Cytotoxic Activity in Cancer Cell Lines
Research indicates that compounds containing ethylenediamine moieties, which are structurally similar to bis(O-ethylbenzylamine) catechol dihydrochloride, have shown cytotoxic activity against various cancer cell lines. These compounds exhibit potential as therapeutic agents for cancer treatment (Musa, Badisa, & Latinwo, 2014).
3. Synthesis of Potentially Carcinogenic Metabolites
Research on the synthesis of higher oxidized metabolites of polycyclic aromatic hydrocarbons, which can potentially include derivatives of bis(O-ethylbenzylamine) catechol dihydrochloride, suggests their role in carcinogenic pathways. These studies are crucial in understanding the mechanisms of carcinogenesis (Harvey et al., 1998).
4. Development of Novel Iron(III) Complexes
Bis(O-ethylbenzylamine) catechol dihydrochloride has been studied in the development of new iron(III) complexes. These complexes serve as models for enzymes like catechol 1,2-dioxygenases, essential for various biological processes (Velusamy et al., 2003).
Propriétés
IUPAC Name |
N-benzyl-2-[2-[2-(benzylamino)ethoxy]phenoxy]ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O2.2ClH/c1-3-9-21(10-4-1)19-25-15-17-27-23-13-7-8-14-24(23)28-18-16-26-20-22-11-5-2-6-12-22;;/h1-14,25-26H,15-20H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DERTWWFKLYRODE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCCOC2=CC=CC=C2OCCNCC3=CC=CC=C3.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(O-ethylbenzylamine) Catechol Dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


